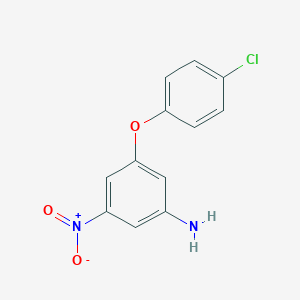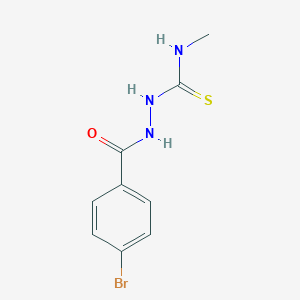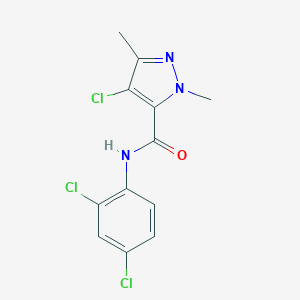![molecular formula C16H15N5O5S B279893 N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279893.png)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as DMNPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMNPY belongs to the class of thiazole-containing compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. Furthermore, this compound has been shown to inhibit the growth of several bacterial strains by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of several bacterial strains by disrupting bacterial cell wall synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It exhibits potent anti-cancer and anti-inflammatory activity, making it a promising candidate for further research in these fields. This compound also possesses anti-microbial activity, making it a potential candidate for the development of new anti-microbial agents. However, this compound has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Orientations Futures
There are several future directions for the study of N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One potential direction is to study its efficacy in vivo and to determine its toxicity and pharmacokinetics. Another potential direction is to investigate its potential as an anti-microbial agent and to study its mechanism of action against bacterial strains. Additionally, further research could be conducted to understand the molecular mechanism underlying its anti-cancer and anti-inflammatory activity. Overall, this compound has shown promising potential for therapeutic applications, and further research is needed to fully understand its potential.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its potential use in cancer, inflammation, and infectious diseases. This compound exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activity, making it a promising candidate for further research in these fields. However, its toxicity and pharmacokinetics are not well understood, and further research is needed to fully understand its potential.
Méthodes De Synthèse
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been synthesized using several methods, including the reaction of 2,5-dimethoxyphenyl isothiocyanate with 4-nitro-1H-pyrazole-1-ylacetic acid, followed by the reaction of the resulting intermediate with thiosemicarbazide. Another method involves the reaction of 2,5-dimethoxyphenyl isothiocyanate with 4-nitro-1H-pyrazole-1-ylacetic acid hydrazide in the presence of triethylamine. The resulting intermediate is then reacted with 2-bromoacetophenone to yield this compound.
Applications De Recherche Scientifique
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and infectious diseases. Studies have shown that this compound exhibits potent anti-cancer activity against several cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use as an anti-microbial agent.
Propriétés
Formule moléculaire |
C16H15N5O5S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H15N5O5S/c1-25-11-3-4-14(26-2)12(5-11)13-9-27-16(18-13)19-15(22)8-20-7-10(6-17-20)21(23)24/h3-7,9H,8H2,1-2H3,(H,18,19,22) |
Clé InChI |
SCSKCFKHHXICOA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B279810.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)


![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
